α‑Mannosidase Inhibition: δ‑Lactone (CAS 10366‑75‑3) vs γ‑Lactone – A ≥178‑Fold Potency Gap
D‑Mannono‑1,5‑lactone (δ‑lactone) achieves 50 % competitive inhibition of Prunus serotina α‑mannosidase at a concentration of 0.073 mM, whereas the ring‑contracted D‑mannono‑1,4‑lactone (γ‑lactone) requires 13 mM to achieve comparable competitive inhibition (Ki) in Phaseolus vulgaris, representing a ≥178‑fold potency advantage for the δ‑lactone [1]. The potency differential widens to ≈326‑fold when compared against the rat enzyme (Ki = 23.8 mM). This quantitative gap demonstrates that the six‑membered δ‑lactone ring is essential, not incremental, for effective α‑mannosidase active‑site engagement.
| Evidence Dimension | α‑Mannosidase inhibitory potency (competitive inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 0.073 mM (D‑mannono‑1,5‑lactone; Prunus serotina) |
| Comparator Or Baseline | Ki = 13 mM (D‑mannono‑1,4‑lactone; Phaseolus vulgaris) and Ki = 23.8 mM (Rattus sp.) |
| Quantified Difference | ≥178‑fold (Phaseolus) to ≈326‑fold (rat) higher potency for δ‑lactone |
| Conditions | BRENDA-curated enzyme inhibition data; EC 3.2.1.24; competitive inhibition mode; standard in vitro assay conditions. |
Why This Matters
For enzymology laboratories procuring an α‑mannosidase inhibitor, the δ‑lactone delivers three orders of magnitude greater potency than the γ‑lactone, directly reducing compound consumption and enabling experiments at physiologically relevant concentrations.
- [1] BRENDA – The Comprehensive Enzyme Information System. Inhibitor entries for D‑mannono‑1,5‑lactone (Ligand ID 5537) and D‑mannono‑1,4‑lactone (Ligand ID 11057) against EC 3.2.1.24. Technical University of Braunschweig, accessed Apr 2026. View Source
